Journal Name:Medicinal Chemistry
Journal ISSN:1573-4064
IF:2.329
Journal Website:https://www.acs.org/content/acs/en/careers/college-to-career/chemistry-careers/medicinal-chemistry.html
Year of Origin:2005
Publisher:Bentham Science Publishers B.V.
Number of Articles Per Year:78
Publishing Cycle:Bimonthly
OA or Not:Not
Effects of altitude on meat quality difference and its relationship with HIF-1α during postmortem maturation of beef
Medicinal Chemistry ( IF 2.329 ) Pub Date: 2022-10-26 , DOI: 10.1111/jfbc.14470
This study investigated the differences in meat quality during postmortem aging of yak meat from different altitudes as well as the relationship between the release of hypoxic factor HIF-1α and meat quality. The results showed that the HIF-1α increased with altitude but during aging process, there was an initial increase before a subsequent decrease (p < .05). Moreover, significant increases were showed in glycolytic potential, a* value, pH, HIF-1α mRNA expression, HIF-1α protein expression and shear force with altitude (p < .05). Additionally, the b* value, L* value, water holding power and MFI decreased significantly (p < .05). HIF-1α was shown, by PLS-DA method analysis, to be the main protein marker for differences in the quality during aging time of meat from three altitude groups. HIF-1α protein expression was high correlated with glycolytic potential, pH value, meat color, tenderness and water holding capacity during postmortem aging. The results demonstrated that HIF-1α is a novel marker protein that influences meat quality in yak from different altitudes and that HIF-1α-mediated glycolytic pathway was key to the meat quality during postmortem aging.
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Erratum to “Infused aqueous curry tea extracts ameliorate Nω-Nitro-l-Arginine Methyl Ester-induced liver dysfunction in male albino Wistar rats”
Medicinal Chemistry ( IF 2.329 ) Pub Date: 2022-10-20 , DOI: 10.1111/jfbc.14489
Ani, I. F., Nabofa, E. E., Omobowale, T. O., Ajuzie, N. C., Ajemigbitse, J., Oyagbemi, A. A., Attah, A. F., Adeoye, B. K., Azubuike-Osu, S. O., Adedapo, A. A., & Alada, A. R. (2022). Infused aqueous curry tea extracts ameliorate Nω-Nitro-l-Arginine Methyl Ester-induced liver dysfunction in male albino Wistar rats. Journal of Food Biochemistry, 46, e14198. https://doi.org/10.1111/jfbc.14198 In the originally published version of the article, the first author's name was erroneously rendered as Franklin Ime Ani and has now been corrected to Ime Franklin Ani.
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Effects of Se-enriched Chrysanthemum morifolium on lifespan and antioxidant defense-related gene expression of Drosophila melanogaster model
Medicinal Chemistry ( IF 2.329 ) Pub Date: 2022-11-04 , DOI: 10.1111/jfbc.14503
Chrysanthemum morifolium is a well-known edible medicinal plant in Asia and some other regions. Content of selenium in Se-enriched C. morifolium (SeCM) is significantly higher than that in traditional C. morifolium (non-Se-enriched C. morifolium, TCM). In order to understand health effects of SeCM, its chemical composition, lifespan-prolonging activities, and impacts on antioxidant defense-related gene expressions of model organism D. melanogaster were systematically studied. A total of eight phenols, including luteolin-7-O-glucoside, linarin, luteolin, apigenin, diosmetin, acacetin, 3-caffeoylquinic acid and 4,5-dicaffeoylquinic acid, were identified in SeCM extract. Compared with TCM, SeCM exhibited superior antioxidant properties. Intake of SeCM dramatically reduced malondialdehyde level and increased activities of endogenous antioxidant enzymes in fruit flies. SeCM was able to upregulate gene expressions of Cu/Zn-superoxide dismutase, Mn-superoxide dismutase and hydrogen peroxide catalase, and extend lifespans of fruit flies. Comparatively high antioxidant capacities and lifespan-prolonging activities of SeCM might be attributed to its abundant phenols and selenium, which probably ameliorated accumulation of free radicals and susceptibility to oxidative stress. These findings provide clues on further exploitation and utilization of Se-enriched C. morifolium.
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Amazonian fruits with potential effects on COVID-19 by inflammaging modulation: A narrative review
Medicinal Chemistry ( IF 2.329 ) Pub Date: 2022-10-14 , DOI: 10.1111/jfbc.14472
The COVID-19 pandemic had a great impact on the mortality of older adults and, chronic non- transmissible diseases (CNTDs) patients, likely previous inflammaging condition that is common in these subjects. It is possible that functional foods could attenuate viral infection conditions such as SARS-CoV-2 (severe acute respiratory syndrome coronavirus 2), the causal agent of COVID-19 pandemic. Previous evidence suggested that some fruits consumed by Amazonian Diet from Pre-Colombian times could present relevant proprieties to decrease of COVID-19 complications such as oxidative-cytokine storm. In this narrative review we identified five potential Amazonian fruits: açai berry (Euterpe oleracea), camu-camu (Myrciaria dubia), cocoa (Theobroma cacao), Brazil nuts (Bertholletia excelsa), and guaraná (Paullinia cupana). Data showed that these Amazonian fruits present antioxidant, anti-inflammatory and other immunomodulatory activities that could attenuate the impact of inflammaging states that potentially decrease the evolution of COVID-19 complications. The evidence compiled here supports the complementary experimental and clinical studies exploring these fruits as nutritional supplement during COVID-19 infection.
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Antiproliferative and apoptosis-inducing effects of aqueous extracts from Ecklonia maxima and Ulva rigida on HepG2 cells
Medicinal Chemistry ( IF 2.329 ) Pub Date: 2022-11-09 , DOI: 10.1111/jfbc.14498
This study examined the antiproliferative and apoptotic-inducing effects of Ecklonia maxima (KP) and Ulva rigida (URL) extracts in the human liver cancer (HepG2) cell line model. HepG2 cells were cultured and grown in an incubator (5% CO2) at 37°C. Cell viability was determined, while the effect of the extracts on apoptosis, ROS production, mitochondria membrane potential, and antioxidant enzymes were also assessed. KP and URL induced cytotoxic effects on HepG2 cells at the concentrations tested (0–1000 μg/ml). The morphological characteristics of the cells after treatment with KP and URL revealed cell shrinkage of the nucleus, cell injury, and damage compared to the control. The fluorescent micrographs from the apoptotic assay revealed induction of apoptosis and necrosis in HepG2 cells after treatment with KP and URL (200 and 400 μg/ml). The extracts also induced ROS production and reduced mitochondria membrane potential in HepG2 cells. The apoptotic-inducing effects, activation of ROS generation, and disruption of antioxidant enzymes are associated with the cytotoxic effects of the seaweed extracts. KP and URL showed good anticancer properties and could be explored as a good source of nutraceuticals, food additives, and dietary supplements to prevent uncontrolled proliferation of HepG2 cells.
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Cardiac hypertrophy and fibrosis were attenuated by olive leaf extract treatment in a rat model of diabetes
Medicinal Chemistry ( IF 2.329 ) Pub Date: 2022-11-02 , DOI: 10.1111/jfbc.14494
The key role of fibrosis and hypertrophy processes in developing diabetes-induced heart injury has been demonstrated. Considering the known hypoglycemic effects of olive leaf extract (OLE), we decided to investigate its potential effect and associated mechanisms on cardiac fibrosis and myocardial hypertrophy in streptozotocin (STZ)-induced diabetic rats. Eight groups were included in this study: control, diabetic, diabetic-OLEs (100, 200 and 400 mg/kg), diabetic-metformin (300 mg/kg), diabetic-valsartan (30 mg/kg), and diabetic-metformin/valsartan (300/30 mg/kg). After a treatment period of 6 weeks, echocardiography was used to assess cardiac function. Heart-to-body weight ratio (HW/BW) and fasting blood sugar (FBS) were measured. Myocardial histology was examined by Masson's trichrome staining. Gene expressions of atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), β–myosin heavy chain (β-MHC), TGF-β1, TGF-β3, angiotensin II type 1 receptor (AT1), alpha-smooth muscle actin (α-SMA), and collagen were evaluated by the quantitative real-time PCR in heart tissue. A reduction in the FBS level and HW/BW ratio in the extract groups was obvious. The improvement of left ventricular dysfunction, cardiac myocytes hypertrophy, and myocardial interstitial fibrosis was also observed in treated groups. A lowering trend in the expression of all hypertrophic and fibrotic indicator genes was evident in the myocardium of OLE treated rats. Our data indicated that OLE could attenuate fibrosis and reduce myocardial hypertrophy markers, thus improving the cardiac function and structure in the STZ-induced diabetic rats.
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The effect of insulin-loaded gold and carboxymethyl chitosan nanoparticles on gene expression of glucokinase and pyruvate kinase in rats with diabetes type 1
Medicinal Chemistry ( IF 2.329 ) Pub Date: 2022-10-11 , DOI: 10.1111/jfbc.14447
The goal of this study was to see how effective subcutaneous (SC) insulin is and two different types of oral insulin-loaded nanoparticles (INS) including carboxymethyl chitosan nanoparticles (CMCNPs) and gold nanoparticles (AuNPs) separately and compare their effects on glucokinase, pyruvate kinase gene expressions, and other parameters in diabetes type one male Wistar rats. Seven groups of ten male Wistar rats for each group were formed at random including four control groups (n = 10) and three treatment groups (n = 10). The control groups consisted of four control groups (10 rats for each) and three treatment groups (10 rats for each). Normal control rats were not given any treatment, as were diabetic rats that were not given any treatment, and diabetic rats that were given oral nanoparticles (CMCNPs and AuNPs). Diabetic rats were given subcutaneous insulin, oral insulin-loaded carboxymethyl chitosan nanoparticles (INS-CMCNPs), and oral insulin-loaded gold nanoparticles (INS-AuNPs). The rats were treated for the final 3 weeks of the experiment, which lasted 4 weeks. CMCNPs and AuNPs presented a promising effect on pyruvate kinase and Glucokinase gene expressions compared to subcutaneous insulin. We also discovered that conjugating insulin to CMCNPs and AuNPs protects them from the insulin-degrading enzyme, which offers managed bioavailability. Furthermore, we investigated the effects of CMCNPs and AuNPs on several parameters and discovered that both have a significant effect in vivo, which enables glucose level regulation, and improves patient organ activity for better glucose consumption.
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Hibiscus sabdariffa L. polyphenolic-rich extract promotes muscle glucose uptake and inhibits intestinal glucose absorption with concomitant amelioration of Fe2+-induced hepatic oxidative injury
Medicinal Chemistry ( IF 2.329 ) Pub Date: 2022-10-18 , DOI: 10.1111/jfbc.14399
In this current study, the antidiabetic effectiveness of Hibiscus sabdariffa and its protective function against Fe2+-induced oxidative hepatic injury were elucidated using in vitro, in silico, and ex vivo studies. The oxidative damage was induced in hepatic tissue by incubation with 0.1 mMolar ferrous sulfate (FeSO4) and then treated with different concentrations of crude extracts (ethyl acetate, ethanol, and aqueous) of H. sabdariffa flowers for 30 min at 37°C. When compared to ethyl acetate and aqueous extracts, the ethanolic extract displayed the most potent scavenging activity in ferric-reducing antioxidant power (FRAP), 1,1-diphenyl-2-picrylhydrazyl (DPPH), and nitric oxide (NO) assays, with IC50 values of 2.8 μl/ml, 3.3 μl/ml, and 9.2 μl/ml, respectively. The extracts significantly suppressed α-glucosidase and α-amylase activities (p < .05), with the ethanolic extract demonstrating the highest activity. H. sabdariffa significantly (p < .05) raised reduced glutathione (GSH) levels while simultaneously decreasing malondihaldehyde (MDA) and NO levels and increasing superoxide dismutase (SOD) and catalase activity in Fe2+ induced oxidative hepatic injury. The extract of the plant inhibited intestinal glucose absorption and increased muscular glucose uptake. The extract revealed the presence of several phenolic compounds when submitted to gas chromatography–mass Spectroscopy (GC–MS) screening, which was docked with α-glucosidase and α- amylase. The molecular docking displayed the compound 4-(3,5-Di-tert-butyl-4-hydroxyphenyl)butyl acrylate strongly interacted with α-glucosidase and α-amylase and had the lowest free binding energy compared to other compounds and acarbose. These results suggest that H. sabdariffa has promising antioxidant and antidiabetic activity.
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Hydrocolloid edible coatings extend shelf life, reduce postharvest decay, and maintain keeping quality of mango fruits (Mangifera indica L.) under ambient storage
Medicinal Chemistry ( IF 2.329 ) Pub Date: 2022-10-13 , DOI: 10.1111/jfbc.14481
Mango fruit exhibit high postharvest losses due to physiological, biochemical, and pathological deterioration during storage. Edible coatings such as hydrocolloids (HC) bear promising potential for fruit quality preservation at ambient storage due to its triple action (physiological, biochemical and pathological) on fruit and thus widely researched in recent years. This study demonstrates the influence of health and eco-safe hydrocolloid edible coatings such as “Carboxymethyl cellulose” (CMC) (1%), “Guar gum” (1.5%), “Gum Arabica” (10%), and “Xanthan gum” (0.3%) as dip treatment to enhance the postharvest quality and storage life of mangoes at ambient storage (25 ± 4°C and 65 ± 5% RH). “Xanthan gum” (0.3%) treatment exhibited the highest efficacy in reducing the decay loss by more than threefold and physiological loss by twofold over control fruit. It lowered the physiological and fruit softening enzyme activities (PG, PME, and LOX), while maintaining the biochemicals. Moreover, it maintained both internal as well as external (consumer preference) quality of fruit and extended 6 days shelf life on the physiological loss standard basis (≤10%) than that of the control. The results recommend the application of “Xanthan gum” (0.3%) as an efficacious ecological, sustainable, and health-friendly surface edible coating for quality preservation and storage period extension of mango fruit under ambient storage.
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Resveratrol inhibits hepatic stellate cell activation by regulating autophagy and apoptosis through the SIRT1 and JNK signaling pathways
Medicinal Chemistry ( IF 2.329 ) Pub Date: 2022-10-31 , DOI: 10.1111/jfbc.14463
Resveratrol, which is a natural polyphenol found in grapes, berries, peanuts, and medicinal plants, has previously been reported to perform several biological functions, including inhibition of hepatic fibrosis. Activated hepatic stellate cells (HSCs) are the major cellular source of matrix protein-secreting myofibroblasts, which are the major drivers of liver fibrogenesis. Numerous studies on the protective effects of resveratrol against liver fibrosis have focused on the inhibition of HSC activation. Although the underlying mechanisms remain to be fully elucidated, the regulation of autophagy and apoptosis might be intimately related. The mouse HSC line JS1 was stimulated with resveratrol to assess the mechanism and relationship between autophagy and apoptosis. Resveratrol modulated JS1 cell viability in a dose-dependent manner. Moreover, resveratrol inhibited JS1 cell activation and induced autophagy and apoptosis. This antifibrotic effect was attenuated when autophagy was inhibited using chloroquine (CQ) or 3-methyladenine (3-MA) or when apoptosis was inhibited using Z-VAD-FMK. Furthermore, whether the Sirtuin1 (SIRT1) and c-Jun N-terminal kinase (JNK) signaling pathways were associated with the resveratrol-mediated induction of autophagy and apoptosis in JS1 cells was examined. The SIRT1 inhibitor EX527 reversed autophagy, and the JNK inhibitor SP600125 reversed both autophagy and apoptosis induced by resveratrol. These findings suggest that the SIRT1 and JNK signaling pathways may be involved in the resveratrol-mediated inhibition of HSC activation by regulating autophagy and apoptosis. SIRT1 may be responsible for inducing autophagy, while JNK affects both autophagy and apoptosis. This study highlighted autophagy and apoptosis as therapeutic targets by which resveratrol can attenuate fibrosis.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 CHEMISTRY, MEDICINAL 药物化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.40 34 Science Citation Index Expanded Not